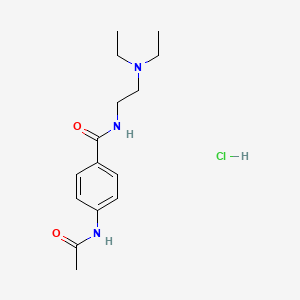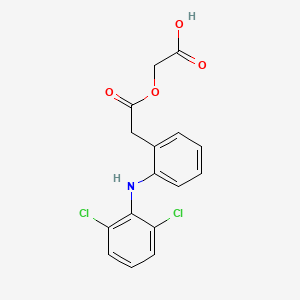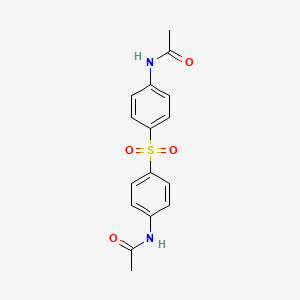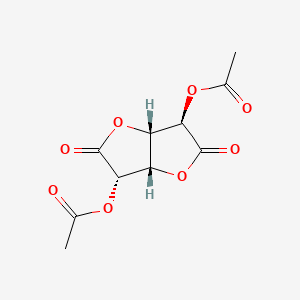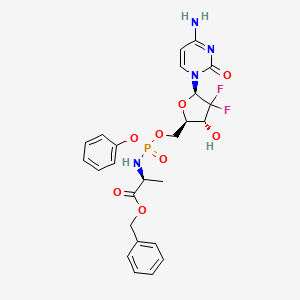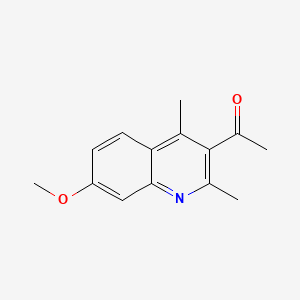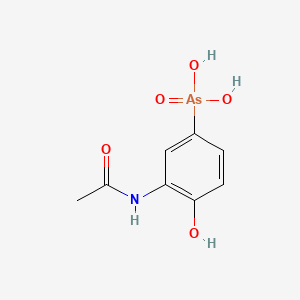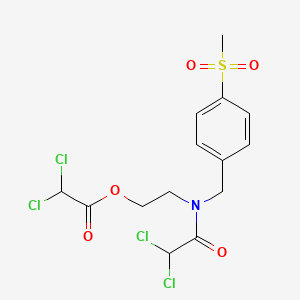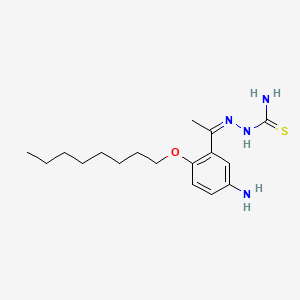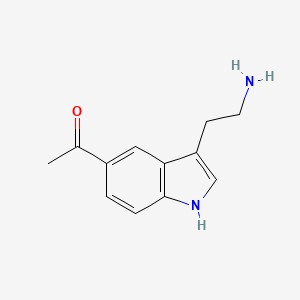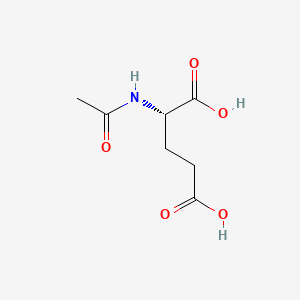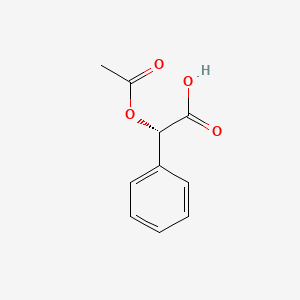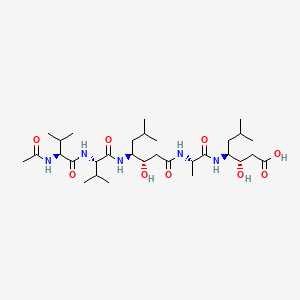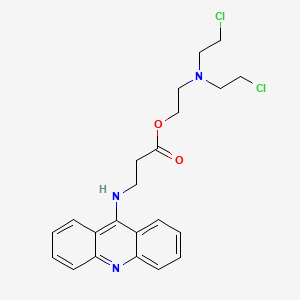
Amustaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amustaline is a quinacrine mustard compound with potential antineoplastic activity. Amustaline binds to, intercalates and crosslinks DNA and RNA. This agent is mainly used for ex vivo purposes, specifically for the inactivation of pathogens such as viruses, protozoa and bacteria in red blood cells (RBCs).
Applications De Recherche Scientifique
Pathogen Reduction in Red Blood Cells
Amustaline (S-303) is primarily used in pathogen reduction technology for red blood cells (RBCs). Studies have shown that this technology, which also involves glutathione (GSH), is effective in reducing the risk of transfusion-transmitted infections and adverse effects from residual leukocytes in blood transfusions. The viability of RBCs treated with amustaline and stored for extended periods (up to 35 days) remains adequate for transfusion purposes, indicating its effectiveness in maintaining RBC quality during storage (Cancelas et al., 2017), (Brixner et al., 2018).
Combination with Prion Reduction
Amustaline's application extends to combining prion reduction with pathogen inactivation in RBC concentrates. This combination is vital for ensuring the safety of blood products, as it targets a broad range of pathogens. The quality of RBCs post-treatment with amustaline and INTERCEPT (a blood system using S-303) has been a subject of research, indicating favorable outcomes (Wiltshire et al., 2016).
Prevalence of Antibodies to Amustaline
Research has also been conducted on the prevalence of natural and acquired antibodies to amustaline-treated RBCs. This aspect is crucial for understanding immune responses in recipients of transfusions using amustaline-treated blood products (Geisen et al., 2020).
Mitigating Transfusion-Transmitted Infections
Amustaline has been evaluated as a sole mitigation strategy against transfusion-transmitted infections like West Nile, dengue, Zika, and chikungunya viruses, as well as parasitic infections like Babesia microti and Plasmodium. This is particularly relevant in areas where these infections are endemic and pose a significant risk in blood transfusions (Stramer et al., 2022).
Safety Assessment
The safety of pathogen-reduced RBCs treated with amustaline and GSH has been assessed in various studies. These assessments are critical to ensure that the pathogen inactivation process does not introduce additional risks to transfusion recipients (North et al., 2020).
Propriétés
Numéro CAS |
220180-88-1 |
|---|---|
Nom du produit |
Amustaline |
Formule moléculaire |
C22H25Cl2N3O2 |
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
2-[bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate |
InChI |
InChI=1S/C22H25Cl2N3O2/c23-10-13-27(14-11-24)15-16-29-21(28)9-12-25-22-17-5-1-3-7-19(17)26-20-8-4-2-6-18(20)22/h1-8H,9-16H2,(H,25,26) |
Clé InChI |
BDLWRIAFNYVGTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl |
Apparence |
Solid powder |
Autres numéros CAS |
220180-88-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(N,N-bis(2-chloroethyl))-2-aminoethyl-3-((acridin-9-yl)amino)propionate amustaline S 303 compound S-303 compound S303 compound |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



